molecular formula C18H19N3O B5596259 2-amino-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

2-amino-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No.: B5596259
M. Wt: 293.4 g/mol
InChI Key: KUUFWDPZIKWPIK-UHFFFAOYSA-N
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Description

2-amino-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H19N3O and its molecular weight is 293.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.152812238 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques and Crystal Structure Determination : Research has been conducted on the synthesis of related compounds, emphasizing techniques and the determination of crystal structures through X-ray diffraction data. One study detailed the synthesis of similar compounds, highlighting the structural determination using three-dimensional X-ray data and discussing the molecular configuration, bond lengths, and valency angles. This research provides foundational knowledge for further chemical synthesis and applications (Moustafa & Girgis, 2007).

Structural Analysis via X-ray Crystallography : Another study focused on the crystal structure of a potential active compound closely related to the chemical , determined from single-crystal X-ray diffraction data. This type of analysis is crucial for understanding the compound's interactions and stability, laying the groundwork for future applications (Ganapathy et al., 2015).

Applications in Material Science

Corrosion Inhibition : Research into the corrosion inhibition effects of pyridine derivatives on mild steel in hydrochloric acid environments has been conducted. These studies reveal the compounds' efficacy as corrosion inhibitors, suggesting potential applications in protecting materials from corrosion. The adsorption behavior and protective film formation on mild steel surfaces were examined, indicating these compounds' practical uses in industrial applications (Ansari et al., 2015).

Chemical Reactivity and Synthesis of Derivatives

Synthesis of Novel Derivatives : Research has also explored the chemical reactivity of similar compounds towards the synthesis of various derivatives. These studies involve reactions with different reagents to produce novel compounds with potential applications in medicinal chemistry and materials science. The biological activity of these synthesized compounds was investigated, providing insights into their potential therapeutic uses (Farouk et al., 2021).

Antimicrobial Activity

Antimicrobial and Antitubercular Properties : Some derivatives of the chemical compound have been studied for their antimicrobial activity, including against Mycobacterium tuberculosis. These compounds' synthesis and evaluation for antimicrobial properties highlight their potential application in developing new antimicrobial agents. The structural analysis and activity screening of these compounds contribute to the search for novel treatments for infectious diseases (Vyas et al., 2009).

Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-22-13-9-7-12(8-10-13)17-14-5-3-2-4-6-16(14)21-18(20)15(17)11-19/h7-10H,2-6H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUFWDPZIKWPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC3=C2CCCCC3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.